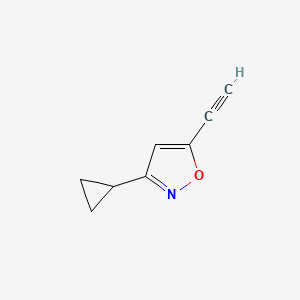
2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(4-phenoxyphenyl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(4-phenoxyphenyl)pyrimidin-4-amine, also known as Compound A, is a novel chemical compound that has been synthesized for scientific research purposes. This compound has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development.
Wirkmechanismus
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(4-phenoxyphenyl)pyrimidin-4-amine A involves its ability to bind to specific enzymes and receptors in the body, inhibiting their activity and thereby reducing the production of certain molecules that are involved in disease progression. For example, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(4-phenoxyphenyl)pyrimidin-4-amine A has been found to inhibit the activity of certain kinases that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(4-phenoxyphenyl)pyrimidin-4-amine A has been shown to have various biochemical and physiological effects in the body, depending on the specific enzyme or receptor it targets. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation by inhibiting the production of certain cytokines, and improve cognitive function by modulating certain neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(4-phenoxyphenyl)pyrimidin-4-amine A in lab experiments is its high potency and selectivity, which allows for accurate and specific targeting of certain enzymes and receptors. However, one limitation is that it may not be suitable for use in certain animal models or human studies due to its potential toxicity and side effects.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(4-phenoxyphenyl)pyrimidin-4-amine A. One potential direction is to explore its potential as a therapeutic agent for various diseases, particularly cancer and neurological disorders. Another direction is to investigate its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion in the body. Additionally, further studies may be needed to determine its safety and toxicity profile in vivo, as well as its potential interactions with other drugs and compounds.
Synthesemethoden
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(4-phenoxyphenyl)pyrimidin-4-amine A involves a multi-step process that includes the reaction of 3,5-dimethyl-1H-pyrazole, 4-phenoxyaniline, and 2-chloro-6-methylpyrimidine in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(4-phenoxyphenyl)pyrimidin-4-amine A has shown promising results in various scientific research applications, particularly in the field of drug discovery and development. It has been found to have potent inhibitory activity against certain enzymes and receptors, making it a potential candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders.
Eigenschaften
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-6-methyl-N-(4-phenoxyphenyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c1-15-14-21(25-22(23-15)27-17(3)13-16(2)26-27)24-18-9-11-20(12-10-18)28-19-7-5-4-6-8-19/h4-14H,1-3H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZTVOUCRXGPTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(4-phenoxyphenyl)pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-(4-chlorophenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2621511.png)


![2-Chloro-1-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]ethan-1-one hydrochloride](/img/structure/B2621516.png)


![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-hydroxy-4-(methoxymethyl)piperidin-1-yl]acetamide](/img/structure/B2621522.png)

![(2Z)-N-(furan-2-ylmethyl)-7-hydroxy-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2621526.png)
![(Z)-8-(4-methoxyphenethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2621527.png)
![3-(3-cyclopentylpropanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2621528.png)
![1-[(3As,6aR)-spiro[3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3,4'-piperidine]-1-yl]ethanone;hydrochloride](/img/structure/B2621531.png)